molecular formula C19H20N6O5S B2869465 3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide CAS No. 1396881-88-1

3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide

Cat. No.: B2869465
CAS No.: 1396881-88-1
M. Wt: 444.47
InChI Key: GKMFWWSCYXZHBD-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide is a sophisticated synthetic compound featuring a unique molecular architecture that combines multiple pharmacologically significant moieties, including a benzenesulfonyl group, a tetrazol-5-one ring system, and a methylcarbamoylmethyl substitution pattern. This complex structure positions it as a valuable chemical tool for investigating novel biological pathways and target engagement strategies in basic research. The compound's design incorporates elements found in various therapeutic agents, such as the sulfonyl group common to many enzyme inhibitors and the tetrazolone ring known for its bioisosteric properties, making it particularly useful for studying structure-activity relationships in medicinal chemistry optimization programs . Researchers may employ this compound as a core scaffold for developing novel chemical probes targeting inflammatory pathways, given that structural analogs with tetrazol-5-one frameworks have demonstrated relevance in respiratory disease research . The presence of both sulfonyl and carbamoyl functional groups suggests potential interactions with various biological targets, possibly including proteases, kinases, or receptor proteins, though specific mechanism-of-action studies would require further investigation . This reagent is provided exclusively for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material according to appropriate laboratory safety protocols, including the use of personal protective equipment and proper ventilation systems. Storage recommendations include maintaining the compound at -20°C under anhydrous conditions to ensure long-term stability and prevent degradation of its functional groups.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O5S/c1-20-18(27)13-24-19(28)25(23-22-24)15-9-7-14(8-10-15)21-17(26)11-12-31(29,30)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,20,27)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMFWWSCYXZHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the phenylsulfonyl group, and the final coupling with the propanamide moiety. Common reagents used in these reactions include methylamine, phenylsulfonyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfonyl derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Similarity Scores

Compound Name (IUPAC) Core Structure Heterocycle Type Substituents Similarity Score (If Available)
Target Compound Benzenesulfonyl-propanamide Tetrazole Methylcarbamoyl-methyl, 5-oxo N/A
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid Benzenesulfonamide-propanamide Isoxazole 5-Methylisoxazole, carboxylic acid 0.89
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide Benzenesulfonamide Isoxazole Methylsulfonamido, 5-methylisoxazole 0.86
N-Carbamimidoyl-4-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)-benzenesulfonamide (Compound 13) Benzenesulfonamide Pyrazole Carbamimidoyl, dimethylphenyl N/A

Key Observations :

  • Substituent Effects : The methylcarbamoyl group may enhance hydrogen-bonding capacity compared to simpler alkyl or aryl substituents in analogs .

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical and Spectroscopic Data

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) NMR Data (δ ppm)
Target Compound Not Reported Expected: ~1384, 1130 (SO₂); ~1650 (C=O) Anticipated: δ 3.4 (CH₂), 7.5–8.2 (Ar-H)
Compound 13 100.8 1384, 1130 (SO₂); 1598 (C=N) Not Provided
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Not Reported N/A δ 3.4 (CH₂), 13.0 (NH-triazole)

Analysis :

  • The target compound’s IR spectrum would likely show strong sulfonyl (SO₂) and amide (C=O) stretches, comparable to Compound 13 .
  • The absence of reported melting points for the target compound suggests further experimental characterization is needed.

Comparison with Analogous Syntheses :

  • Compound 13 (pyrazole derivative) achieved an 87% yield via reflux in dioxane .
  • Isoxazole derivatives (e.g., compounds) require multi-step protocols with yields dependent on purification methods .

Bioactivity and Target Interactions

While direct bioactivity data for the target compound is unavailable, highlights that structurally similar compounds cluster into groups with correlated modes of action . For example:

  • Isoxazole Derivatives : Often exhibit antimicrobial or anti-inflammatory activity due to sulfonamide-mediated enzyme inhibition.
  • Pyrazole Derivatives: Known for anticancer properties (e.g., COX-2 inhibition).
  • Tetrazole Analogs : May target angiotensin receptors or metalloenzymes due to their chelating capacity.

Hypothesis : The target compound’s tetrazole and sulfonamide groups could synergistically inhibit enzymes like carbonic anhydrase or modulate ion channels, but experimental validation is required.

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